![molecular formula C12H14N2 B2633316 2-(Quinolin-8-yl)propan-1-amine CAS No. 1509498-23-0](/img/structure/B2633316.png)
2-(Quinolin-8-yl)propan-1-amine
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Overview
Description
2-(Quinolin-8-yl)propan-1-amine is a compound that has been used in various fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of quinolin-8-amines, which are isomerically related to 2-(Quinolin-8-yl)propan-1-amine, has been achieved through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . The reactions can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .Molecular Structure Analysis
The molecular structure of 2-(Quinolin-8-yl)propan-1-amine is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula is C9H7N .Chemical Reactions Analysis
In the synthesis of quinolin-8-amines, intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines has been employed . The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .Scientific Research Applications
Synthesis of Quinolin-2-Ones and Phenanthridin-6-Ones
The derivatives of quinolin-2-one and phenanthridin-6-one are very important starting materials for drugs, materials with different applications, and as reagents in organic synthesis . The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production .
Direct Carbonylation of o-Alkenylanilines
Direct carbonylation of o-alkenylanilines with CO to synthesize quinolin-2-ones has been developed . A variety of quinolin-2-one derivatives were synthesized under mild conditions .
Synthesis of Heterocyclic Quinoline Derivatives
New quinoline derivatives functionalized with various fused or linked heterocycles have been prepared . 2-(Quinolin-8-yloxy)acetohydrazide (QAH) was synthesized starting from quinolin-8-ol and used to obtain pyrazole derivatives by cyclization with ethyl cyanoacetate, ethyl acetoacetate, and benzoylacetone .
Synthesis of Pyrano[3,2-h]quinoline Derivatives
A series of pyrano[3,2-h]quinoline derivatives fused to pyrimidine and thiazine moieties were obtained via one-pot three-component condensation of 8-hydroxyquinoline with substituted aromatic aldehydes and malononitrile and ethyl acetoacetate .
Synthesis of Quinoline-8-amines
Quinoline-8-amines can be produced from catalytic annulations of internal N1-β-γ-alkynyldiamines .
Drug Discovery and Production
The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is beneficial for the subsequent drug discovery and production . These compounds are very important starting materials for drugs .
Safety And Hazards
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of 2-(Quinolin-8-yl)propan-1-amine could involve further exploration of its potential applications in these fields.
properties
IUPAC Name |
2-quinolin-8-ylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9(8-13)11-6-2-4-10-5-3-7-14-12(10)11/h2-7,9H,8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVJFVRNPUQOAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC2=C1N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinolin-8-yl)propan-1-amine | |
CAS RN |
1509498-23-0 |
Source
|
Record name | 2-(quinolin-8-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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